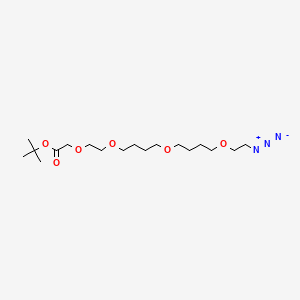

Boc-PEG1-PPG2-C2-azido

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C18H35N3O6 |

|---|---|

分子量 |

389.5 g/mol |

IUPAC 名称 |

tert-butyl 2-[2-[4-[4-(2-azidoethoxy)butoxy]butoxy]ethoxy]acetate |

InChI |

InChI=1S/C18H35N3O6/c1-18(2,3)27-17(22)16-26-15-14-25-12-7-5-10-23-9-4-6-11-24-13-8-20-21-19/h4-16H2,1-3H3 |

InChI 键 |

SIAIALBLLCWZTH-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)COCCOCCCCOCCCCOCCN=[N+]=[N-] |

产品来源 |

United States |

Foundational & Exploratory

Technical Guide: Boc-PEG1-PPG2-C2-azido in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility, and applications of Boc-PEG1-PPG2-C2-azido, a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a core resource for researchers and scientists engaged in the fields of chemical biology and drug discovery.

Core Chemical Properties

This compound is a heterobifunctional linker containing a Boc-protected amine, a polyethylene (B3416737) glycol (PEG) spacer, a polypropylene (B1209903) glycol (PPG) unit, and a terminal azide (B81097) group. The combination of these functionalities makes it a versatile tool for conjugating different molecules. The PEG and PPG components enhance the linker's solubility and pharmacokinetic properties.

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C18H35N3O6 | MedChemExpress |

| Molecular Weight | 389.49 g/mol | MedChemExpress |

| Physical State | Not explicitly stated; likely a solid or oil at room temperature. | General knowledge of similar compounds |

| CAS Number | Not available in public databases. | Internal assessment |

Solubility Profile

| Solvent | Expected Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for dissolving PROTAC linkers and components. |

| Dimethylformamide (DMF) | Soluble | Another common polar aprotic solvent for organic synthesis. |

| Water | Sparingly soluble to insoluble | The hydrophobic Boc group and C2 alkyl chain decrease water solubility. The PEG and PPG units enhance aqueous solubility to some extent. |

| Ethanol | Soluble | Generally a good solvent for compounds of this nature. |

| Dichloromethane (DCM) | Soluble | A common solvent for organic synthesis and purification. |

Experimental Protocols

This compound is primarily utilized in the synthesis of PROTACs through "click chemistry." Below are generalized experimental protocols for its key applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for conjugating this compound to an alkyne-containing molecule, a common step in PROTAC synthesis.

Materials:

-

This compound

-

Alkyne-functionalized molecule (e.g., a ligand for a target protein)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., a mixture of t-BuOH and water, or DMF)

Procedure:

-

Dissolve the alkyne-functionalized molecule (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent system.

-

Prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

-

Prepare a solution of CuSO4 (0.1 equivalents) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction with a chelating agent (e.g., EDTA) to remove copper.

-

Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired triazole-linked conjugate.

Deprotection of the Boc Group

Following conjugation, the Boc protecting group can be removed to reveal a primary amine, which can then be coupled to another molecule (e.g., an E3 ligase ligand).

Materials:

-

Boc-protected conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected conjugate in DCM.

-

Add an excess of TFA (typically 20-50% v/v in DCM) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting amine salt can be used directly in the next step or neutralized with a mild base.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows involving this compound.

A Technical Guide to Boc-PEG1-PPG2-C2-azido for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, chemical properties, and applications of Boc-PEG1-PPG2-C2-azido, a versatile heterobifunctional linker critical in the fields of proteomics and drug discovery. This document details its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and its utility in bioconjugation via click chemistry, offering researchers the essential information required for its effective implementation in experimental workflows.

Introduction to this compound

This compound is a specialized chemical linker characterized by a polyethylene (B3416737) glycol (PEG) and a polypropylene (B1209903) glycol (PPG) unit, flanked by a tert-butyloxycarbonyl (Boc) protected amine and a terminal azide (B81097) group. This unique structure provides a valuable tool for medicinal chemists and chemical biologists. The PEG/PPG chain enhances solubility and pharmacokinetic properties, the Boc-protected amine allows for controlled, sequential conjugation, and the terminal azide group enables highly efficient and specific ligation to alkyne-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, commonly known as "click chemistry".[1][2][3]

Its primary application lies in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, and the physicochemical properties of this compound make it a valuable building block in the rational design of these novel therapeutics.[1][2][3]

Commercial Suppliers and Technical Data

This compound is available from specialized chemical suppliers for research purposes. The primary identified commercial supplier is MedchemExpress.

A summary of the key technical data for this compound (MedchemExpress Catalog No. HY-138474) is presented in the table below.

| Property | Data | Reference |

| Molecular Formula | C18H35N3O6 | --INVALID-LINK-- |

| Molecular Weight | 389.49 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid | Inferred from similar products |

| Purity | Typically ≥95% (by NMR) | Inferred from typical supplier standards |

| Solubility | Soluble in DMSO and DMF | Inferred from similar products and general chemical properties |

| Storage Conditions | Store at -20°C for long-term | Inferred from similar products |

Applications in Research

The unique trifunctional nature of this compound makes it a versatile tool for a range of research applications, primarily centered around the synthesis of complex bioconjugates and targeted therapeutics.

PROTAC Synthesis

The most prominent application of this compound is in the modular synthesis of PROTACs. The linker serves to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. The length and composition of the PEG/PPG linker are critical for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.

The synthetic strategy typically involves two key steps:

-

Amide Bond Formation: The Boc-protected amine of the linker can be deprotected to reveal a free amine, which is then coupled to a carboxylic acid-functionalized ligand (either for the target protein or the E3 ligase) using standard peptide coupling reagents.

-

Click Chemistry Ligation: The terminal azide group of the linker is then reacted with an alkyne-functionalized binding partner (the other ligand) via a CuAAC reaction to form a stable triazole linkage, completing the PROTAC structure.

References

An In-depth Technical Guide on the Safety and Handling of Boc-PEG1-PPG2-C2-azido in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) or detailed safety information for Boc-PEG1-PPG2-C2-azido was found in publicly available resources. The following guide is based on the general safety and handling protocols for organic azide (B81097) compounds. It is imperative to treat this compound with extreme caution and to perform a thorough risk assessment before handling. The chemical structure of this compound is assumed for the purpose of risk assessment based on its nomenclature.

Introduction

This compound is a heterobifunctional linker molecule commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other applications in drug discovery and chemical biology.[1] Its structure incorporates a Boc-protected amine, a polyethylene (B3416737) glycol (PEG) unit, a polypropylene (B1209903) glycol (PPG) unit, and a terminal azide group. The azide functional group is highly energetic and can be hazardous if not handled correctly. This guide provides a comprehensive overview of the safety precautions and handling procedures necessary for the safe use of this compound and similar organic azides in a laboratory setting.

Hazard Assessment

The primary hazards associated with organic azides stem from their potential to decompose explosively and their inherent toxicity. The stability of organic azides is often evaluated using the "Rule of Six," which suggests that a compound should have at least six carbon atoms for each energetic functional group (like an azide) to be considered relatively safe.[2]

Assumed Structure and C:N Ratio Calculation:

Based on the name this compound, a plausible chemical formula is C18H36N4O5. This leads to a Carbon-to-Nitrogen ratio of 18:4, or 4.5:1. This C:N ratio is below the generally accepted "Rule of Six," which indicates that This compound should be treated as a potentially explosive substance.

Quantitative Data Summary

Due to the absence of specific experimental data for this compound, the following table summarizes general safety data for handling organic azides.

| Parameter | Value/Recommendation | Source |

| Toxicity | The azide ion has a toxicity similar to the cyanide ion. May be fatal if inhaled, swallowed, or absorbed through the skin. | [3][4] |

| Explosive Hazard | High. Organic azides can be sensitive to heat, light, shock, and pressure. Compounds with a C:N ratio of less than 3 are particularly hazardous. | [3][5] |

| Flammability | Not well-defined for this specific compound, but organic azides can decompose violently upon heating. | [3] |

| Reactivity | Reacts violently with some common laboratory organics, acids, and heavy metals. Avoid contact with halogenated solvents. | [2][3] |

| Storage Temperature | Store below room temperature, ideally at -18°C, and in the absence of light. | [2][6] |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (nitrile or neoprene), safety glasses or goggles, and a lab coat are mandatory. A blast shield is highly recommended. | [4][5][6] |

Experimental Protocols

The following are general protocols for the safe handling of organic azides and should be adapted for this compound after a specific risk assessment.

4.1. Receiving and Storage

-

Upon receipt, inspect the container for any damage.

-

Store the compound in a clearly labeled, tightly sealed container in a cool, dark, and well-ventilated area, away from incompatible materials.[3][6]

-

Storage at -18°C is recommended.[2]

-

Keep only the minimum required quantity in the laboratory.

4.2. Handling and Use

-

All work with this compound must be conducted in a certified chemical fume hood.

-

Use non-metallic spatulas (e.g., plastic or ceramic) for weighing and transferring the solid compound to avoid the formation of shock-sensitive metal azides.[2][5]

-

Avoid friction, grinding, or any action that could create static discharge or mechanical shock. Do not use ground glass joints.[5]

-

Do not heat the compound unless it is in a dilute solution and behind a blast shield. Avoid distillation or sublimation for purification.[3]

-

Use non-halogenated solvents. Chlorinated solvents like dichloromethane (B109758) and chloroform (B151607) can form highly explosive di- and tri-azidomethane.[2][3]

4.3. Disposal of Azide-Containing Waste

-

Azide waste should be collected in a dedicated, clearly labeled waste container.

-

Never mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[2]

-

Whenever possible, organic azides should be chemically converted to a more stable form (e.g., an amine via reduction) before disposal.[2]

-

Dispose of all azide-containing waste through your institution's hazardous waste management program.

Visualized Workflows and Pathways

5.1. Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in the laboratory.

Caption: A logical workflow for the safe handling of this compound.

5.2. Incompatibility and Hazard Relationship Diagram

This diagram illustrates the key incompatibilities and resulting hazards associated with organic azides.

Caption: Incompatibilities and resulting hazards of organic azides.

Conclusion

While this compound is a valuable tool in modern drug discovery, its azide functionality necessitates stringent safety protocols. The lack of specific safety data for this compound means that researchers must rely on established best practices for handling potentially explosive and toxic organic azides. By adhering to the guidelines outlined in this document, including conducting a thorough risk assessment, utilizing appropriate personal protective equipment and engineering controls, and following safe handling and disposal procedures, the risks associated with the use of this compound can be effectively managed. Always consult with your institution's Environmental Health and Safety (EH&S) department for guidance on specific procedures and regulations.

References

molecular weight and formula of Boc-PEG1-PPG2-C2-azido

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-PEG1-PPG2-C2-azido, a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

This compound is a versatile chemical tool characterized by a tert-butoxycarbonyl (Boc) protecting group at one terminus and a reactive azide (B81097) group at the other. The central core consists of a flexible linker composed of a single polyethylene (B3416737) glycol (PEG) unit, two polypropylene (B1209903) glycol (PPG) units, and a two-carbon (C2) spacer. This combination of hydrophilic (PEG and PPG) and hydrophobic (alkyl) elements enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Based on a plausible interpretation of its nomenclature, the chemical structure, molecular formula, and molecular weight have been determined.

Table 1: Molecular Properties of this compound

| Property | Value |

| Chemical Formula | C₁₅H₃₀N₄O₅ |

| Molecular Weight | 346.43 g/mol |

| Chemical Structure | See Figure 1 |

| Class | Heterobifunctional PROTAC Linker |

| Functional Groups | Boc-protected amine, Azide, PEG, PPG, Ether |

Note: The exact isomeric structure may vary depending on the synthetic route. The provided data is based on a representative linear structure.

Figure 1: Plausible Chemical Structure of this compound

Caption: Plausible structure of this compound.

Experimental Protocols

General Synthesis of a Boc-Protected PEG-Azide Linker

This protocol outlines a general synthetic route for a Boc-protected, azide-terminated linker, which can be adapted for the synthesis of this compound. The synthesis typically involves a multi-step process starting from commercially available PEG and PPG building blocks.

Materials:

-

Appropriate PEG and PPG starting materials (e.g., amino-PEG-OH, PPG-diol)

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Sodium azide (NaN₃)

-

p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

-

Sodium hydride (NaH)

-

Appropriate solvents (e.g., THF, DMF)

-

Reagents for purification (e.g., silica (B1680970) gel for column chromatography)

Procedure:

-

Boc Protection: The initial amine-containing building block is dissolved in a suitable solvent like DCM. A base such as TEA or DIPEA is added, followed by the dropwise addition of Boc₂O. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The Boc-protected intermediate is then purified.

-

Chain Elongation (PEG/PPG addition): The PEG and PPG units are sequentially added. This can be achieved through Williamson ether synthesis, where a hydroxyl group is deprotonated with a strong base like NaH, followed by reaction with a tosylated or mesylated PEG/PPG block.

-

Introduction of the Azide Group: The terminal hydroxyl group of the assembled linker is first converted to a good leaving group by reaction with TsCl or MsCl in the presence of a base. The resulting tosylate or mesylate is then reacted with an excess of sodium azide in a polar aprotic solvent like DMF at an elevated temperature to yield the final azide-terminated linker.

-

Purification: After each step, the product is purified, typically by extraction and silica gel column chromatography, to ensure the high purity required for subsequent applications.

PROTAC Synthesis via Click Chemistry

The azide functionality of this compound allows for its efficient conjugation to an alkyne-modified ligand for the protein of interest (POI) or the E3 ligase via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".

Materials:

-

This compound

-

Alkyne-functionalized ligand (for POI or E3 ligase)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Suitable solvent system (e.g., a mixture of t-butanol and water)

Procedure:

-

The alkyne-containing ligand and this compound are dissolved in the chosen solvent system.

-

A freshly prepared aqueous solution of sodium ascorbate is added, followed by the addition of an aqueous solution of CuSO₄.

-

The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by LC-MS.

-

Upon completion, the crude product is purified, typically by preparative HPLC, to yield the Boc-protected PROTAC precursor.

-

The Boc protecting group can then be removed under acidic conditions (e.g., with trifluoroacetic acid in DCM) to liberate the free amine, which can then be coupled to the second ligand to complete the PROTAC synthesis.

Role in PROTAC Technology and Signaling Pathways

This compound serves as a crucial component in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.

The PROTAC Mechanism of Action

The fundamental principle of PROTAC action is to bring a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

applications of azide-containing linkers in bioconjugation

An In-depth Technical Guide to the Applications of Azide-Containing Linkers in Bioconjugation

Introduction

Azide-containing linkers are foundational tools in modern bioconjugation, enabling the precise and stable covalent attachment of molecules such as therapeutics, imaging agents, or probes to biological targets like proteins, antibodies, and nucleic acids.[1] The utility of the azide (B81097) group (–N₃) stems from its participation in a class of reactions known as "click chemistry." These reactions are characterized by their high efficiency, specificity, rapid kinetics, and bioorthogonality—meaning they proceed within complex biological environments without interfering with native biochemical processes.[2][3]

This guide provides a technical overview of the core chemistries involving azide linkers, presents quantitative data for reaction optimization, details experimental protocols for key methodologies, and explores their diverse applications in research and drug development. The primary azide-based ligation strategies discussed are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.[2]

Core Bioconjugation Chemistries

The selection of a bioconjugation strategy depends on the specific requirements of the application, such as the sensitivity of the biomolecule to reaction components (e.g., metal catalysts) and the desired reaction rate.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent example of click chemistry, involving the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[4][] This reaction is known for its reliability, high yields, and simple execution under aqueous conditions, including a wide pH range (pH 4-11).[4][6] The Cu(I) catalyst is typically generated in situ by the reduction of a Cu(II) salt (e.g., CuSO₄) with an agent like sodium ascorbate (B8700270).[7]

-

Advantages : Fast kinetics, high efficiency, and the formation of a highly stable triazole linkage that acts as an excellent bioisostere for the amide bond.[4][6]

-

Limitations : The primary drawback is the cytotoxicity of the copper catalyst, which can damage biomolecules through the generation of reactive oxygen species (ROS) and may not be suitable for applications in living cells.[7][8] Ligands such as THPTA can help mitigate this toxicity and accelerate the reaction.[7][9]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the limitation of copper toxicity, SPAAC was developed as a metal-free alternative.[2] This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts spontaneously with an azide due to the high ring strain, forming a stable triazole linkage without the need for a catalyst.[][11] This makes SPAAC highly bioorthogonal and ideal for labeling molecules in living systems.[]

-

Advantages : Truly bioorthogonal, catalyst-free, and exhibits good activity and selectivity under physiological conditions.[][12]

-

Limitations : The reaction kinetics of SPAAC are generally slower than CuAAC.[8] Furthermore, the synthesis of strained cyclooctynes can be complex, and their bulky, hydrophobic nature may require the addition of solubilizing groups.[8][13]

Staudinger Ligation

Historically significant, the Staudinger ligation was one of the first bioorthogonal reactions developed. It involves the reaction between an azide and a specifically engineered triarylphosphine.[][15] The reaction proceeds through an aza-ylide intermediate, which then rearranges in an intramolecular fashion to form a stable amide bond, releasing nitrogen gas.[16][17]

-

Advantages : Metal-free, highly chemoselective, and proceeds readily in aqueous environments at neutral pH.[][18]

-

Limitations : The reaction kinetics are often slow, and the phosphine (B1218219) reagents can be susceptible to air oxidation.

Data Presentation: Quantitative Comparison of Linker Performance

The efficiency of a bioconjugation reaction is influenced by factors including the intrinsic reactivity of the linker, steric hindrance, and the reaction conditions.[19] The tables below provide quantitative data to aid in linker selection and experimental design.

Table 1: Comparative Overview of Azide-Based Bioconjugation Chemistries

| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Staudinger Ligation |

| Reaction Partners | Terminal Alkyne + Azide | Strained Alkyne + Azide | Triarylphosphine + Azide |

| Catalyst Required | Yes (Copper I)[] | No[] | No[] |

| Typical Reaction Speed | Very Fast (minutes to hours)[4] | Moderate to Fast (hours)[8] | Slow (hours to days) |

| Bioorthogonality | Good (but limited by copper toxicity)[7] | Excellent[] | Excellent[] |

| Primary Application | In vitro conjugation, material science[4] | Live-cell imaging, in vivo studies[2] | Biomolecule labeling, surface engineering[18] |

| Final Linkage | 1,2,3-Triazole[4] | 1,2,3-Triazole[] | Amide[] |

Table 2: Second-Order Rate Constants for SPAAC Reactions

This table summarizes the reactivity of various azide linkers with the common strained alkyne, dibenzocyclooctyne (DBCO), providing a quantitative measure of their intrinsic reactivity.[19]

| Azide Linker | Reaction Partner | Rate Constant (k₂, M⁻¹s⁻¹) | Key Characteristics |

| Benzyl Azide | DBCO | ~0.1 - 0.3 | Standard aromatic azide reference. |

| Alkyl Azides (e.g., Azido-PEG) | DBCO | ~0.05 - 0.1 | Generally less reactive than aromatic azides. |

| 4-azido-2,3,5,6-tetrafluorobenzoic acid | DBCO | > 1.0 | Electron-withdrawing groups increase reactivity.[1] |

| Picolyl Azides | DBCO | Not applicable (used in CuAAC) | Enhances CuAAC rates via copper chelation.[1] |

Note: Rate constants are approximate and can vary based on solvent, temperature, and specific molecular structure.

Mandatory Visualizations

Diagram 1: Comparison of Azide Bioconjugation Chemistries

Caption: Logical relationship of core azide bioconjugation methods.

Diagram 2: General Workflow for CuAAC Bioconjugation

Caption: Standard experimental workflow for CuAAC bioconjugation.

Diagram 3: Workflow for Metabolic Labeling and Detection

Caption: Signaling pathway for cell labeling via azide chemistry.

Experimental Protocols

The following protocols are generalized methodologies that can be adapted for specific biomolecules and linkers.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified protein with an azide-containing small molecule.[20][21][22]

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

-

Azide-linker stock solution (e.g., 10 mM in DMSO).[21]

-

Copper(II) Sulfate (CuSO₄) stock solution (20 mM in water).[20][22]

-

Sodium Ascorbate stock solution (100 mM in water, must be freshly prepared ).[23]

-

Aminoguanidine (B1677879) stock solution (100 mM in water, optional scavenger).[22]

-

Purification tools (e.g., size-exclusion chromatography column or dialysis cassette).

Methodology:

-

Preparation of Reactants : In a microcentrifuge tube, dilute the alkyne-modified protein to the desired final concentration (e.g., 25-100 µM) in buffer. The volume should be adjusted to account for all subsequent additions.

-

Add Azide-Linker : Add the azide-linker from the stock solution to the protein solution. A 2 to 10-fold molar excess over the alkyne is typical.[20][22] Mix gently.

-

Prepare Catalyst Premix : In a separate tube, mix CuSO₄ and the THPTA ligand in a 1:5 molar ratio.[22] For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Let it stand for 1-2 minutes.

-

Add Catalyst : Add the catalyst premix to the protein/azide mixture. The final concentration of CuSO₄ is typically 50-250 µM.[22][24]

-

(Optional) Add aminoguanidine to a final concentration of 5 mM to intercept by-products.[22][25]

-

Initiate Reaction : Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration should be 5-10 mM.[23]

-

Incubation : Gently mix the reaction and incubate at room temperature for 1-4 hours. The tube may be placed on an end-over-end rotator.

-

Purification : Purify the resulting bioconjugate from excess reagents and catalyst using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC.[21]

-

Characterization : Confirm successful conjugation via methods like SDS-PAGE (observing a band shift), mass spectrometry (verifying the conjugate's mass), or UV-Vis spectroscopy (if the tag is a chromophore).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-modified antibody with a DBCO-functionalized payload.

Materials:

-

Azide-modified antibody in a biocompatible buffer (e.g., PBS, pH 7.4).

-

DBCO-payload stock solution (e.g., 10 mM in DMSO).

-

Purification system (e.g., protein A chromatography or SEC).

Methodology:

-

Preparation of Reactants : Dilute the azide-modified antibody in PBS to a final concentration typically in the range of 1-10 mg/mL (approx. 6.7 - 67 µM for IgG).

-

Add Strained Alkyne : Add the DBCO-payload stock solution to the antibody solution. A molar excess of 3 to 10-fold is commonly used. Mix gently by pipetting.

-

Incubation : Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by analytical techniques like HPLC or mass spectrometry.

-

Purification : Once the reaction is complete, remove the excess, unreacted DBCO-payload using a suitable purification method. For antibodies, protein A affinity chromatography or SEC are effective.

-

Characterization : Analyze the final conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or mass spectrometry. Confirm retained biological activity with a relevant binding assay.

Applications of Azide-Containing Linkers

The versatility of azide-based bioconjugation has led to its adoption across numerous scientific disciplines.

-

Antibody-Drug Conjugates (ADCs) : Click chemistry is widely used to attach potent cytotoxic drugs to antibodies.[20] This allows for the targeted delivery of therapeutics directly to cancer cells, improving efficacy and reducing side effects.[20][26]

-

Biomolecule Labeling and Imaging : Azides can be metabolically incorporated into biomolecules like glycans, proteins, and lipids within living cells.[2][15] Subsequent reaction with an alkyne-functionalized fluorescent probe via SPAAC enables non-invasive imaging of these molecules and their trafficking in real-time.[3]

-

Drug Delivery Systems : The surfaces of liposomes and other nanoparticles can be functionalized using azide linkers.[18] This allows for the attachment of targeting ligands (e.g., peptides, antibodies) to guide the drug delivery vehicle to specific tissues or cells.

-

Surface Functionalization and Biosensors : Proteins and nucleic acids can be immobilized onto surfaces functionalized with azides or alkynes.[23] This is a core technique for creating microarrays and biosensors for diagnostic applications.[24]

-

Synthesis of Complex Biopolymers : Staudinger ligation and click chemistry have been used to synthesize complex structures like glycopeptides and other functional biopolymers.[15]

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. mdpi.com [mdpi.com]

- 4. bioclone.net [bioclone.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity | PLOS One [journals.plos.org]

- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 15. Staudinger ligation as a method for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. Staudinger Ligation [sigmaaldrich.com]

- 18. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]

- 19. benchchem.com [benchchem.com]

- 20. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 21. lumiprobe.com [lumiprobe.com]

- 22. jenabioscience.com [jenabioscience.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 26. medchemexpress.com [medchemexpress.com]

The "Click" Revolution in PROTAC Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, offering the potential to target and eliminate disease-causing proteins previously deemed "undruggable."[1][2] These heterobifunctional molecules act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to induce selective degradation of the POI.[1][2][3] The modular nature of PROTACs, consisting of a POI ligand, an E3 ligase ligand, and a connecting linker, allows for a high degree of tunability. However, the synthesis of these complex molecules can be challenging.[4][5] Click chemistry has emerged as a powerful and efficient tool to streamline PROTAC synthesis, enabling the rapid and reliable assembly of these bifunctional degraders.[6][7]

This technical guide provides a comprehensive overview of the application of click chemistry to PROTAC synthesis, focusing on the core principles, detailed experimental protocols, and quantitative data to aid researchers in this burgeoning field.

The Power of the "Click": Advantages in PROTAC Synthesis

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[6] These characteristics make it an ideal strategy for the modular assembly of PROTACs. The most commonly employed click reactions in this context are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][7]

The primary advantages of using click chemistry for PROTAC synthesis include:

-

High Efficiency and Yields: Click reactions are known for their high conversion rates, often proceeding to completion with minimal side products.[6][8]

-

Mild Reaction Conditions: These reactions are typically performed at or near room temperature in biologically compatible solvents, preserving the integrity of complex and sensitive biomolecules.[6][7]

-

Orthogonality: The azide (B81097) and alkyne functional groups are largely inert to biological functionalities, ensuring that the reaction occurs specifically between the desired components without off-target modifications.[9]

-

Modular and Rapid Synthesis: The "plug-and-play" nature of click chemistry allows for the rapid generation of PROTAC libraries with diverse linkers, facilitating the optimization of degrader potency and pharmacokinetic properties.[5][7]

Core Click Chemistry Reactions for PROTAC Assembly

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the prototypical click reaction, involving the formation of a stable 1,2,3-triazole ring from a terminal alkyne and an azide, catalyzed by a copper(I) species.[6][8] This reaction is highly efficient and has been widely adopted for the synthesis of PROTACs.[5]

General Reaction Scheme:

-

Reactants: An alkyne-functionalized component (e.g., POI ligand) and an azide-functionalized component (e.g., E3 ligase ligand with a linker).

-

Catalyst: A source of Cu(I), often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate (B8700270).[10]

-

Product: A PROTAC molecule with the two ligands connected by a triazole-containing linker.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free variant of the azide-alkyne cycloaddition, relying on the inherent ring strain of a cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DBCO) to drive the reaction with an azide.[6][9] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems and for the synthesis of PROTACs intended for biological assays where copper contamination is a concern.[9]

General Reaction Scheme:

-

Reactants: A strained alkyne (e.g., DBCO)-functionalized component and an azide-functionalized component.

-

Catalyst: None required.

-

Product: A PROTAC molecule with a triazole-containing linker.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis and activity of PROTACs utilizing click chemistry.

Table 1: Comparison of CuAAC and SPAAC Reaction Parameters

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None |

| Biocompatibility | Potentially cytotoxic due to copper, may require ligands to mitigate toxicity.[9] | Generally considered highly biocompatible.[9] |

| Reaction Kinetics | Generally very fast, often complete within minutes to a few hours.[11][12] | Rate is dependent on the specific cyclooctyne used, but can be very rapid.[9] |

| Typical Yields | High to quantitative (often >80%).[12] | High to quantitative, though may be slightly lower than CuAAC in some cases.[8] |

| Key Reagents | Terminal alkyne, azide, Cu(I) source (e.g., CuSO₄), reducing agent (e.g., sodium ascorbate).[10] | Strained alkyne (e.g., DBCO), azide.[13] |

Table 2: Synthesis and Activity of Representative BRD4-Degrading PROTACs via Click Chemistry

| PROTAC | Click Reaction | POI Ligand | E3 Ligase Ligand | Yield (%) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |

| JQ1-Pomalidomide Conjugate | CuAAC | JQ1-alkyne | Pomalidomide-azide | 67%[14][15] | Not Reported | Not Reported | Not Reported |

| Folate-ARV-771 | CuAAC | ARV-771 (JQ1-VHL ligand) with azide | Folate-alkyne | Not Reported | Not Reported | >90% degradation of BRD4 at 1 µM[5] | Not Reported |

| DBCO-linker-pomalidomide-JQ1 | SPAAC | (+)-JQ1-PEG4-Azide | Pomalidomide (B1683931) | Not Reported | Not Reported | Not Reported | Not Reported |

| ARV-825 | Amide Coupling (for comparison) | JQ1 | Pomalidomide | 25% (one-pot)[15] | ~10 nM[16] | Not Reported | MGC803 |

| dBET1 | Not Specified | JQ1 | CRBN Ligand | Not Reported | 140 nM[16] | Not Reported | MV4;11 |

Experimental Protocols

Protocol 1: Synthesis of Azide-Functionalized Pomalidomide

This protocol describes the synthesis of a key building block, pomalidomide-C5-azide, for use in click chemistry-mediated PROTAC synthesis.[6][10]

Materials:

-

Pomalidomide

-

Potassium carbonate (K₂CO₃)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Alkylation of Pomalidomide:

-

To a solution of pomalidomide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).[6]

-

Stir the reaction mixture at 60 °C for 12 hours.[6]

-

After cooling to room temperature, dilute the reaction with water and extract with DCM (3 x).[6]

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.[6]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

-

Purify the crude product by silica gel column chromatography to afford N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.[6]

-

-

Azidation:

-

To a solution of the N-(5-bromopentyl) derivative (1.0 eq) in DMF, add sodium azide (1.5 eq).[6]

-

Stir the reaction mixture at 60 °C for 6 hours.[6]

-

After cooling to room temperature, dilute the reaction with water and extract with DCM (3 x).[6]

-

Wash the combined organic layers with water and brine.[6]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

-

Purify the crude product by silica gel column chromatography to yield pomalidomide-C5-azide.[6]

-

Protocol 2: General Procedure for CuAAC-Mediated PROTAC Synthesis

This protocol outlines a general method for coupling an alkyne-functionalized POI ligand with an azide-functionalized E3 ligase ligand.[10]

Materials:

-

Alkyne-modified POI ligand (e.g., JQ1-alkyne) (1.0 eq)

-

Azide-functionalized E3 ligase ligand (e.g., Pomalidomide-C5-azide) (1.05 eq)[10]

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)[10]

-

Sodium ascorbate (0.2 eq)[10]

-

tert-Butanol (t-BuOH) and water (1:1 mixture) or DMF

-

Preparative HPLC system

Procedure:

-

In a reaction vial, dissolve the alkyne-modified POI ligand (1.0 eq) and the azide-functionalized E3 ligase ligand (1.05 eq) in a suitable solvent (e.g., t-BuOH/water or DMF).[10]

-

Add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq).[10]

-

Stir the reaction mixture at room temperature for 4-12 hours.[10]

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the PROTAC molecule by preparative HPLC.[10]

-

Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.[10]

Protocol 3: General Procedure for SPAAC-Mediated PROTAC Synthesis

This protocol provides a general method for the copper-free conjugation of a DBCO-functionalized ligand with an azide-functionalized ligand.[13]

Materials:

-

DBCO-functionalized ligand (e.g., DBCO-PEG-POI ligand) (1.0 eq)

-

Azide-functionalized ligand (e.g., Pomalidomide-C5-azide) (1.1 eq)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Preparative HPLC system

Procedure:

-

Dissolve the DBCO-functionalized ligand (1.0 eq) and the azide-functionalized ligand (1.1 eq) in anhydrous DMSO or DMF to a final concentration of approximately 10 mM.[13]

-

Stir the reaction mixture at room temperature for 4-24 hours.[13][17] The reaction is often performed in the dark to prevent light-induced degradation of the DBCO group.[17]

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.[13][17]

-

Characterize the purified PROTAC by LC-MS and NMR spectroscopy.[13]

Protocol 4: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein (e.g., BRD4) in cultured cells following PROTAC treatment.[18][19]

Materials:

-

Human cancer cell line expressing the target protein (e.g., THP-1, MDA-MB-231 for BRD4)[18]

-

PROTAC of interest (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Cell culture medium and supplements

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BRD4, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment:

-

Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.[19]

-

Add ice-cold lysis buffer to the cells, scrape, and collect the lysate.[18]

-

Incubate on ice for 30 minutes with occasional vortexing.[18]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[18]

-

Collect the supernatant containing the protein lysate.[18]

-

-

Protein Quantification and Sample Preparation:

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.[18]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[18]

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[18]

-

Incubate with a primary antibody for a loading control (e.g., GAPDH) to ensure equal protein loading.[18]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate and capture the chemiluminescent signal.[18]

-

Quantify the band intensities using densitometry software.[18]

-

Normalize the target protein band intensity to the loading control band intensity.[18]

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.[18]

-

Visualizing the Process: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows in PROTAC synthesis and evaluation.

Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.

Caption: Experimental workflow for CuAAC-mediated PROTAC synthesis.

Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated degradation.

Conclusion

Click chemistry has undeniably accelerated the field of targeted protein degradation by providing a robust, efficient, and modular platform for the synthesis of PROTACs. The CuAAC and SPAAC reactions, in particular, have empowered researchers to rapidly assemble and screen libraries of these complex molecules, facilitating the optimization of their degrader activity and drug-like properties. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for scientists and drug development professionals seeking to harness the power of click chemistry for the rational design and synthesis of next-generation PROTAC therapeutics. As our understanding of the intricate structure-activity relationships of PROTACs continues to evolve, the versatility of click chemistry will undoubtedly play a central role in the development of novel degraders for a wide range of challenging disease targets.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 4. benchchem.com [benchchem.com]

- 5. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Protocol for Boc Deprotection of Boc-PEG1-PPG2-C2-azido

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from Boc-PEG1-PPG2-C2-azido. The Boc group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions.[1][2][3] This protocol is optimized to ensure the integrity of the polyethylene (B3416737) glycol (PEG), polypropylene (B1209903) glycol (PPG) backbone, and the terminal azide (B81097) functionality, which are crucial for subsequent bioconjugation or click chemistry applications.

Chemical Structure

This compound

(A representative structure is shown below as the exact linkage and isomerism are not specified)

Principle of the Method

The Boc deprotection is achieved through acid-catalyzed hydrolysis.[2][4] Trifluoroacetic acid (TFA) is a strong organic acid that effectively cleaves the Boc group by protonating the carbamate (B1207046) oxygen, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[5][6] The reaction is typically performed in an inert solvent such as dichloromethane (B109758) (DCM) at room temperature.[1][6]

Experimental Protocol

This protocol is designed for the deprotection of this compound. It is crucial to perform this procedure in a well-ventilated fume hood, as TFA is corrosive and volatile.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.

-

Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the solution at room temperature with stirring. A common ratio is a 20-50% (v/v) solution of TFA in DCM.[2]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.[2] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting material.

-

Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the resulting residue can be azeotroped with toluene (B28343) (3 x 10 mL).[5]

-

Work-up:

-

Dissolve the residue in a suitable organic solvent such as ethyl acetate.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[2] Be cautious as CO₂ evolution may cause pressure buildup.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent.

-

-

Isolation of Product: Concentrate the filtrate in vacuo to obtain the deprotected product, PEG1-PPG2-C2-azido, as the free amine or its trifluoroacetate (B77799) salt. Further purification, if necessary, can be performed by column chromatography.

Important Considerations:

-

Stability of Functional Groups: The ether linkages of the PEG and PPG backbone are stable under these acidic conditions. The azide group is also generally stable, but the use of thiol-based scavengers should be avoided as they can lead to the reduction of the azide to an amine.[2]

-

Safety: Trifluoroacetic acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a fume hood. Mixing acids and bases can generate heat and gas; perform the neutralization step slowly and with caution.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | This compound | - |

| Deprotecting Agent | Trifluoroacetic acid (TFA) | [2] |

| Solvent | Dichloromethane (DCM) | [2] |

| TFA Concentration | 20-50% (v/v) in DCM | [2] |

| Reaction Temperature | Room Temperature | |

| Reaction Time | 1-4 hours | [2] |

| Work-up | Aqueous NaHCO₃ wash, Brine wash | [2] |

| Product | PEG1-PPG2-C2-azido (amine) | - |

Experimental Workflow

Caption: Workflow for the Boc deprotection of this compound.

References

Application Notes and Protocols for CuAAC Click Chemistry with Boc-PEG1-PPG2-C2-azido

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility.[1][2] This powerful ligation technique facilitates the formation of a stable triazole linkage between an azide (B81097) and a terminal alkyne. The Boc-PEG1-PPG2-C2-azido is a versatile bifunctional linker, incorporating a terminal azide for CuAAC reactions and a Boc-protected amine. The short polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG) chain enhances solubility and provides a flexible spacer, making it an ideal component in the synthesis of complex biomolecules and therapeutic agents.[3][4]

A prominent application for linkers of this nature is in the development of Proteolysis Targeting Chimeras (PROTACs).[4][5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7] The modular nature of CuAAC is particularly advantageous for the rapid assembly and optimization of PROTACs.[5]

These application notes provide a detailed protocol for the use of this compound in a CuAAC reaction, followed by Boc deprotection to yield a primary amine ready for further conjugation.

Reaction Workflow and Signaling Pathway

The experimental workflow for the CuAAC reaction followed by Boc deprotection is a straightforward two-step process. The first step involves the copper-catalyzed cycloaddition of the azido-linker to an alkyne-containing molecule. The subsequent step is the removal of the Boc protecting group to expose a primary amine.

The resulting amine-functionalized conjugate can be used in various applications, including the synthesis of PROTACs. The PROTAC mechanism involves hijacking the cell's ubiquitin-proteasome system to degrade a target protein of interest (POI).

Experimental Protocols

Protocol 1: CuAAC Click Chemistry

This protocol describes the general procedure for the copper-catalyzed cycloaddition of this compound to an alkyne-functionalized molecule.

Materials:

-

This compound

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (Optional, as a stabilizing ligand)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Deionized water

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMSO.

-

Prepare a 100 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.

-

(Optional) Prepare a 50 mM stock solution of THPTA or TBTA in DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-functionalized molecule (1 equivalent).

-

Add this compound (1.1-1.5 equivalents).

-

Add DMSO and/or water to achieve the desired reaction concentration. A common solvent system is a mixture of DMSO and water (e.g., 1:1 v/v).

-

(Optional) If using a ligand, add THPTA or TBTA to the reaction mixture (typically 5 equivalents relative to CuSO₄).

-

Add CuSO₄ to the reaction mixture to a final concentration of 1-5 mol%.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mol%.

-

-

Reaction and Monitoring:

-

Vortex the reaction mixture gently to ensure homogeneity.

-

Allow the reaction to proceed at room temperature for 1 to 24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

-

The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the pure triazole product.

-

Protocol 2: Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine.

Materials:

-

Boc-protected triazole product from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Deprotection Reaction:

-

Dissolve the Boc-protected triazole product in DCM.

-

Add TFA dropwise to the solution (typically 20-50% v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

-

Work-up and Purification:

-

Remove the solvent and excess TFA under reduced pressure.

-

Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine product.

-

If necessary, the product can be further purified by flash column chromatography or preparative HPLC.

-

Quantitative Data Summary

The efficiency of CuAAC reactions can vary depending on the specific substrates, catalyst system, and reaction conditions. Below is a table summarizing representative yields from the literature for CuAAC reactions involving PEG-containing molecules.

| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| PEG-functionalized alkyne | Azide-functionalized resorcin[7]arene | CuBr/PMDETA | DMF | 48 | 40 | 84 | [2] |

| Alkyne-functionalized nucleobases | Azide-functionalized calixarene | CuSO₄/Na-Ascorbate | THF/H₂O | 12 | RT | 66-85 | [2] |

| Phenylacetylene | Benzyl azide | CuI | Molten PEG2000 | 1 | 70 | 97 | [8] |

| Propargyl alcohol | 4-Azidomethyl-7-methoxycoumarin | CuSO₄/Na-Ascorbate | scCO₂ | 24 | 35 | 82 | [9] |

Conclusion

The CuAAC click chemistry protocol utilizing this compound offers a robust and efficient method for the synthesis of well-defined conjugates. The subsequent Boc deprotection provides a versatile amine handle for further functionalization, making this linker a valuable tool in drug discovery and development, particularly in the construction of PROTACs. The provided protocols and data serve as a comprehensive guide for researchers in the successful application of this powerful chemical biology tool.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. precisepeg.com [precisepeg.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for SPAAC Reaction of Boc-PEG1-PPG2-C2-azido and DBCO Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction between Boc-PEG1-PPG2-C2-azido and a dibenzocyclooctyne (DBCO) derivative. This copper-free click chemistry reaction is a highly efficient and bioorthogonal ligation method ideal for the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems.[1]

Introduction to SPAAC with PEG/PPG Linkers

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of modern bioconjugation and medicinal chemistry.[2] It involves the reaction of a strained cyclooctyne, such as DBCO, with an azide-functionalized molecule to form a stable triazole linkage.[3] A key advantage of SPAAC is its bioorthogonality; the reaction proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.[2] This makes it particularly suitable for applications involving sensitive biological molecules and in vivo studies.[4]

The specific azide (B81097), this compound, is a bifunctional linker containing a Boc-protected amine, a hydrophilic polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG) block copolymer spacer, and a terminal azide group. The PEG/PPG component enhances solubility and can improve the pharmacokinetic properties of the final conjugate.[5]

Reaction Overview and Key Parameters

The SPAAC reaction between this compound and a DBCO derivative is a straightforward cycloaddition. The reaction progress can be conveniently monitored by techniques such as UV-Vis spectroscopy, by observing the decrease in the characteristic absorbance of the DBCO reactant at around 310 nm.[6]

Several factors can influence the rate and efficiency of the SPAAC reaction:

-

Solvent: While the reaction can be performed in a variety of organic solvents (e.g., DMSO, DMF, acetonitrile) and aqueous buffers, the choice of solvent can impact the reaction rate.[4] Some studies have indicated that more aqueous solvent systems can lead to faster SPAAC reactions.[4]

-

Temperature: The reaction is typically performed at room temperature (25°C) or physiological temperature (37°C).[3] Increasing the temperature can accelerate the reaction, but the thermal stability of the reactants should be considered.[3]

-

pH: For reactions in aqueous buffers, a pH range of 5-10 is generally suitable, with higher pH values often leading to increased reaction rates.[4]

-

Concentration: As with most bimolecular reactions, higher concentrations of the reactants will lead to faster reaction rates.[7]

-

Steric Hindrance: The molecular environment around the azide and DBCO moieties can affect the reaction kinetics. The PEG/PPG spacer in this compound helps to reduce steric hindrance.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing SPAAC reactions with DBCO derivatives.

Table 1: Second-Order Rate Constants for DBCO Derivatives with Azides in Different Buffers

| Buffer (pH 7.4) | Second-Order Rate Constant (M⁻¹s⁻¹) |

| PBS | 0.32 - 0.85[3] |

| HEPES | 0.55 - 1.22[3] |

Table 2: Influence of Temperature on SPAAC Reaction Rate

| Temperature (°C) | Relative Reaction Rate |

| 0 | ~1 |

| 25 | Significantly faster than 0°C |

| 37 | Generally the fastest for bioconjugation[3] |

| 60 | ~150-fold increase from 0°C[9] |

Note: The stability of reactants and products at elevated temperatures must be considered.

Table 3: General Reaction Conditions and Expected Outcomes for Small Molecule SPAAC

| Parameter | Recommended Range/Value | Expected Outcome |

| Molar Ratio (Azide:DBCO) | 1:1 to 1:1.5 | Driving the reaction to completion |

| Concentration | 1-10 mM | Reaction times of 1-12 hours |

| Solvent | DMSO, DMF, Acetonitrile, or aqueous buffers | Good solubility and reaction efficiency |

| Temperature | 25-37°C | Efficient reaction without degradation |

| Reaction Time | 1-24 hours | High to quantitative yields |

| Expected Yield | >90% (with optimized conditions) | Clean product formation |

Experimental Protocols

General Protocol for SPAAC of this compound and a DBCO Derivative

This protocol provides a general workflow for the conjugation of this compound to a DBCO-functionalized molecule.

Materials:

-

This compound

-

DBCO-functionalized molecule of interest

-

Anhydrous solvent (e.g., DMSO, DMF, or acetonitrile)

-

Reaction vessel (e.g., glass vial with a magnetic stir bar)

-

Analytical balance

-

Syringes and needles

Procedure:

-

Reagent Preparation:

-

Accurately weigh the required amounts of this compound and the DBCO-functionalized molecule. A slight excess (1.1-1.2 equivalents) of one reagent can be used to drive the reaction to completion.

-

Dissolve each reactant in the chosen anhydrous solvent to the desired concentration (typically 1-10 mM).

-

-

Reaction Setup:

-

In the reaction vessel, combine the solutions of the azide and DBCO reactants.

-

If necessary, add more solvent to achieve the final desired reaction concentration.

-

-

Incubation:

-

Stir the reaction mixture at room temperature (25°C) or 37°C.

-

The reaction time can vary from 1 to 24 hours, depending on the reactants and their concentrations.[3]

-

-

Reaction Monitoring (Optional):

-

The progress of the reaction can be monitored by TLC, LC-MS, or UV-Vis spectroscopy (monitoring the disappearance of the DBCO absorbance at ~310 nm).[6]

-

-

Purification:

-

Once the reaction is complete, the product can be purified to remove any unreacted starting materials. For small molecules, reverse-phase HPLC is often the most effective method.[10]

-

Protocol for Monitoring Reaction Progress by UV-Vis Spectroscopy

This protocol describes how to follow the progress of the reaction by monitoring the disappearance of the DBCO absorbance.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvette

-

Reaction mixture from Protocol 4.1

Procedure:

-

Spectrophotometer Setup:

-

Set the UV-Vis spectrophotometer to measure absorbance at the λmax of the DBCO derivative (typically around 310 nm).[6]

-

-

Sample Preparation:

-

At t=0 (immediately after mixing the reactants), take an aliquot of the reaction mixture and dilute it with the reaction solvent to a concentration that gives an initial absorbance within the linear range of the spectrophotometer.

-

-

Data Acquisition:

-

Measure the absorbance of the diluted aliquot at the specified wavelength.

-

Continue to take aliquots from the reaction mixture at regular time intervals (e.g., every 30-60 minutes) and measure their absorbance.

-

-

Data Analysis:

-

Plot the absorbance at ~310 nm versus time. A decrease in absorbance indicates the consumption of the DBCO reagent and the progress of the reaction. The reaction is considered complete when the absorbance stabilizes.

-

Visualizations

Caption: SPAAC Reaction Pathway

Caption: Experimental Workflow for SPAAC Conjugation

References

- 1. broadpharm.com [broadpharm.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. benchchem.com [benchchem.com]

- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01157K [pubs.rsc.org]

- 9. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Application Note: Synthesis of a CRBN-Targeting PROTAC via Click Chemistry

Topic: Linking Boc-PEG1-PPG2-C2-azido to a CRBN Ligand for Targeted Protein Degradation.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two. Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, is a widely utilized E3 ligase for PROTAC development.[1]

This application note provides a detailed protocol for the synthesis of a PROTAC molecule by conjugating a Boc-protected polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG) based azide (B81097) linker (this compound) to an alkyne-functionalized CRBN ligand, specifically a pomalidomide (B1683931) derivative. The conjugation is achieved through a highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[2][3] This method offers a robust and modular approach for the rapid assembly of PROTAC libraries for structure-activity relationship (SAR) studies.[2]

Data Presentation

The following tables summarize key quantitative data for the components and the final PROTAC conjugate. The data are representative of typical values obtained for pomalidomide-based PROTACs targeting bromodomain-containing protein 4 (BRD4).

| Component | Parameter | Value | Assay Method |

| Pomalidomide-alkyne | CRBN Binding Affinity (Kd) | ~157 nM | Competitive Titration |

| Final PROTAC | BRD4 Binding Affinity (IC50) | 41.8 nM | Competitive Binding Assay |

| Final PROTAC | BRD4 Degradation (DC50) | 32 nM | Western Blot / In-Cell Assay |

| Final PROTAC | Maximal Degradation (Dmax) | >95% | Western Blot / In-Cell Assay |

Table 1: Binding affinities and degradation performance of the CRBN ligand and the final PROTAC.[1][4][5]

| Parameter | Recommended Conditions | Notes |

| Solvent | t-BuOH/H₂O (1:1) or DMSO/H₂O | Co-solvents are often necessary to solubilize all reactants. |

| Reactant Concentration | 1.0 - 1.2 equivalents (one reactant in slight excess) | Can drive the reaction to completion. |

| Copper(I) Source | CuSO₄·5H₂O (0.1 - 0.5 eq.) with a reducing agent | In situ reduction of Cu(II) is common and convenient. |

| Reducing Agent | Sodium Ascorbate (B8700270) (1.0 - 5.0 eq.) | Should be freshly prepared. |

| Copper Ligand | THPTA or other triazole-based ligands (1.0 - 5.0 eq.) | Stabilizes the Cu(I) oxidation state and accelerates the reaction.[6] |

| Reaction Temperature | Room Temperature | Mild conditions preserve the integrity of complex molecules. |

| Reaction Time | 1 - 16 hours | Monitor progress by TLC or LC-MS. |

Table 2: Typical reaction conditions for CuAAC conjugation.[6][7]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for conjugating the this compound linker to an alkyne-functionalized pomalidomide.

Materials:

-

This compound

-

Pomalidomide-alkyne

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) and deionized water

-

Thin Layer Chromatography (TLC) plates

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297), hexanes, dichloromethane (B109758) (DCM), methanol (B129727) (MeOH) for chromatography

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 10 mM stock solution of Pomalidomide-alkyne in anhydrous DMSO.

-

Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.

-

Prepare a 50 mM stock solution of THPTA in deionized water.

-

Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. This solution should be prepared fresh immediately before use.

-

-

Reaction Setup:

-

In a clean, dry vial, add the Pomalidomide-alkyne solution (1.0 equivalent).

-

Add the this compound solution (1.1 equivalents).

-

Add a solvent mixture of DMSO and water (e.g., 4:1 v/v) to achieve a final reaction concentration of approximately 5-10 mM with respect to the limiting reagent.

-

Add the THPTA solution (final concentration ~1.25 mM).

-

Add the CuSO₄ solution (final concentration ~0.25 mM).

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~5 mM).

-

Seal the vial and stir the reaction mixture at room temperature for 1-16 hours.

-

Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.[6]

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with deionized water.

-

Extract the product with an organic solvent such as ethyl acetate or DCM (3x the volume of the aqueous layer).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of MeOH in DCM or ethyl acetate in hexanes) to yield the pure Boc-protected PROTAC.

-

Protocol 2: Characterization of the Final Product